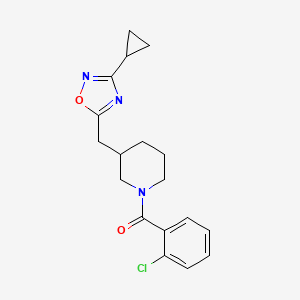
(2-Chlorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-Chlorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-Chlorophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, also known by its IUPAC name 2-(2-Chlorophenyl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, has garnered attention in pharmaceutical research due to its diverse biological activities. This article presents a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on recent studies.
- Molecular Formula : C19H22ClN3O2
- Molecular Weight : 359.8 g/mol
- CAS Number : 1705074-97-0
Biological Activity Overview
The biological activity of this compound is primarily attributed to the oxadiazole moiety, which is known for its broad spectrum of pharmacological effects. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant activities including:
- Anticancer Activity : Several studies have reported the antiproliferative effects of oxadiazole derivatives against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some derivatives have demonstrated efficacy in reducing inflammation.
Anticancer Activity
The anticancer properties of this compound have been evaluated against multiple cancer cell lines. For instance:
| Cell Line | % Inhibition | Reference |
|---|---|---|
| T-47D (Breast Cancer) | 90.47% | |
| MDA-MB-468 (Breast Cancer) | 84.83% | |
| SK-MEL-5 (Melanoma) | 84.32% | |
| HCT116 (Colon Cancer) | IC50 = 0.67 µM |
The compound has been shown to inhibit key signaling pathways involved in cancer proliferation and survival.
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Enzymes : It has been reported to inhibit enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and Histone Deacetylase (HDAC), which play crucial roles in cancer cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer effects, the compound exhibits antimicrobial properties:
- It has been tested against various strains of bacteria and fungi, demonstrating significant inhibition rates that suggest potential as an antimicrobial agent .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Anticancer Efficacy : A study evaluated the compound's effect on a panel of 58 different cancer cell lines at the National Cancer Institute (NCI). Results indicated promising antiproliferative activity comparable to established chemotherapeutics .
- Antimicrobial Evaluation : Another study utilized the agar dilution method to assess the antibacterial potency against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-6-2-1-5-14(15)18(23)22-9-3-4-12(11-22)10-16-20-17(21-24-16)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZAOJQNLLZSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














